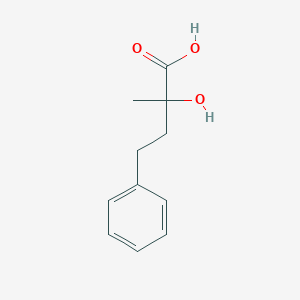

2-Hydroxy-2-methyl-4-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-2-methyl-4-phenylbutanoic acid” is a chemical compound with the molecular weight of 194.23 . It is a powder at room temperature .

Synthesis Analysis

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases has been reported . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has been reported .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 194.23 .

Applications De Recherche Scientifique

Precursor for ACE Inhibitors

Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .

Bioreductive Preparation

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

Production of Anti-Hypertension Drugs

Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of various anti-hypertension drugs, was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .

Interface Bioreactor Applications

The interface bioreactor is used for the reduction of EOPB. After incubation for 4 days, 4.4 g of ®-EHPB was obtained via extraction with methanol followed by column chromatography .

Stereoselective Reduction

The stereoselective reduction of 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with microbial cells is another application .

Material Science Research

2-Hydroxy-2-methyl-4-phenylbutanoic acid is used in material science research, including chemical synthesis and chromatography .

Mécanisme D'action

Mode of Action

2-Hydroxy-2-methyl-4-phenylbutanoic acid acts as an ACE inhibitor . By inhibiting ACE, it prevents the formation of angiotensin II, thereby leading to a decrease in blood pressure . This compound is a key precursor for the production of ACE inhibitors .

Biochemical Pathways

The compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Result of Action

The molecular and cellular effects of 2-Hydroxy-2-methyl-4-phenylbutanoic acid’s action primarily involve the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, it reduces vasoconstriction and thus lowers blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-methyl-4-phenylbutanoic acid. For instance, the solvent used in the biocatalytic reduction process can impact the enzymatic reactions . Solvents with a higher log P are more hydrophobic and thus more advantageous for enzymatic reactions

Safety and Hazards

While specific safety and hazard information for “2-Hydroxy-2-methyl-4-phenylbutanoic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has shown promise . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering . The potential of ®-HPBE production process has also been intensively evaluated .

Propriétés

IUPAC Name |

2-hydroxy-2-methyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVARADSUFYREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-methyl-4-phenylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)

![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)

![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)

![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)

![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)